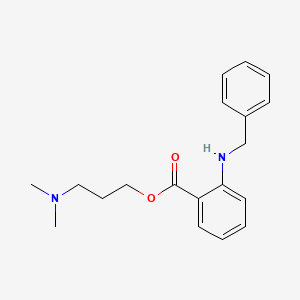

3-(Dimethylamino)propyl 2-(benzylamino)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is a compound with the empirical formula C19H24N2O2 . It is also known as “2-[(Phenylmethyl)amino]benzoic acid 3-(dimethylamino)propyl ester hydrochloride” and is used as a reference standard in the British Pharmacopoeia .

Molecular Structure Analysis

The molecular weight of “3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is 312.41 (free base basis) . The compound consists of a benzoate group attached to a propyl group, which is further connected to a dimethylamino group .Physical And Chemical Properties Analysis

The compound is a pharmaceutical primary standard and is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed .科学研究应用

Pharmacological Applications

Immunomodulating Effects and Antiviral Activities

Compounds related to "3-(Dimethylamino)propyl 2-(benzylamino)benzoate" have been explored for their immunomodulating effects, which can lead to antiviral and antitumor activities. For instance, Inosine pranobex, a synthetic compound that shares structural similarities with the one , has demonstrated potential benefits in treating various diseases and infections due to its immunomodulating effect. Early clinical results suggest beneficial effects in conditions such as Herpes simplex infections, genital warts, and type B viral hepatitis, highlighting the potential for related compounds in treating infectious diseases (Campoli-Richards, Sorkin, & Heel, 1986).

Chemical and Synthetic Applications

Synthetic Versatility in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, exhibits a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the search for new bioactive molecules, demonstrating the synthetic versatility of benzylamino benzoate derivatives in creating compounds with pharmaceutical applications (Farooq & Ngaini, 2019).

Material Science and Technology

Polyoxymethylene Dimethyl Ethers Production

In the context of material science, derivatives of dimethylamino and benzylamino benzoates, such as Polyoxymethylene dimethyl ethers (OME), are being explored for their application as oxygenated fuels in diesel engines. Their combustion process leads to reduced hazardous exhaust gas emissions, showcasing the potential of chemical compounds in the environmental technology sector. Research focuses on simplifying the existing processes by using fewer steps, simpler reactants, and less energy, aiming for efficient catalysts and processes for OME production (Baranowski, Bahmanpour, & Kröcher, 2017).

属性

IUPAC Name |

3-(dimethylamino)propyl 2-(benzylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPAAZYZSFTFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propyl 2-(benzylamino)benzoate | |

CAS RN |

87453-76-7 |

Source

|

| Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)